![molecular formula C17H22N6O B5631350 3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5631350.png)
3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine
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Overview
Description
Research into pyrazolo[3,4-d]pyrimidine derivatives and related heterocyclic compounds has been a topic of significant interest due to their potential applications in medicinal chemistry and material sciences. These compounds are known for their diverse chemical reactions, allowing for the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives often involves intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of isoxazolines and isoxazoles through condensation with arylnitrile oxides (Rahmouni et al., 2014). These processes highlight the versatility and reactivity of pyrazolo[3,4-d]pyrimidine frameworks in creating structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of multiple functional groups, which significantly influence their chemical behavior and interactions. The incorporation of isoxazole and pyrimidine rings can lead to the formation of complex structures with unique chemical properties. The structure of these compounds is often elucidated using techniques such as NMR, IR, and HRMS, providing detailed insights into their molecular frameworks.
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse, including reactions with hydrazine hydrate, dimethyl sulfate, and various nucleophilic agents. These reactions can lead to the formation of novel pyrazolo[1,5-a]pyrimidines and their derivatives with unique chemical properties (Chimichi et al., 1996). The chemical reactivity is influenced by the substituents on the pyrimidine ring, showcasing the synthetic versatility of these compounds.
properties
IUPAC Name |
3,6-dimethyl-4-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-15-16(19-13(2)20-17(15)24-21-12)22-9-4-14(5-10-22)6-11-23-8-3-7-18-23/h3,7-8,14H,4-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNWYVSJIILNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC(=NC(=C12)N3CCC(CC3)CCN4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine |
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